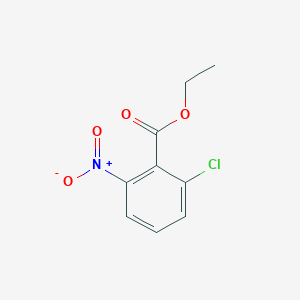

tert-Butyl 3-iodo-1H-indole-1-carboxylate

Overview

Description

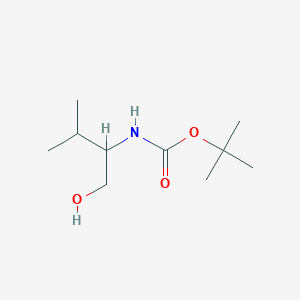

Tert-Butyl 3-iodo-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C13H14INO2 and its molecular weight is 343.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Gamma-Carbolines and Heteropolycycles

N-substituted 2-bromo-1H-indole-3-carboxaldehydes, including tert-butylimines, have been used for palladium-catalyzed intramolecular iminoannulation, yielding gamma-carboline derivatives and various heteropolycycles in good yields (Zhang & Larock, 2003).

Selective Aerobic Oxidation of Alcohols

tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been used as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols to α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Crystal Structure Analysis

The crystal structure of tert-Butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate has been studied, revealing the planarity of the indole ring system and its interactions in the crystal (Thenmozhi et al., 2009).

Synthesis of tert-Butyl Esters

The tert-butyl esters of indole-5-carboxylic acid and related compounds were synthesized using tert-butyl trichloroacetimidate, showcasing the utility of tert-butyl groups in heterocyclic chemistry (Fritsche et al., 2006).

Copper(II)-Catalyzed Decarboxylative Cyclization

Utilizing tert-butyl peroxide, a novel synthesis route for 3-(2-furanyl) indoles from 3-cyanoacetyl indoles and α,β-unsaturated carboxylic acids via Cu(II)-catalyzed decarboxylative, intermolecular annulation was developed (Kumar et al., 2020).

Synthesis of Spirocyclic Indoline Lactone

The synthesis of spirocyclic indoline lactone using tert-butyl [2-(benzylideneamino)phenyl]acetate was reported, which contradicted previous publications on failed cyclization of similar compounds (Hodges et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The iodoindoles have been found to induce methuosis in certain nematodes, suggesting a potential mechanism of action .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, particularly those involved in cell signaling .

Result of Action

Indole derivatives have been found to exhibit various biologically vital properties, including anti-inflammatory, analgesic, and cytotoxic activities .

Properties

IUPAC Name |

tert-butyl 3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFWPZQNSUAMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440903 | |

| Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192189-07-4 | |

| Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![[(1S,2R)-2-formylcyclopropyl]methyl acetate](/img/structure/B71515.png)